molecular formula C7H8N4O B13598419 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine

5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13598419
M. Wt: 164.16 g/mol
InChI Key: GXLNTPSGPOOMEF-UHFFFAOYSA-N
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Description

5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both oxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine typically involves the formation of the oxazole ring followed by the construction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an α-haloketone with a nitrile, followed by cyclization. The pyrazole ring can then be formed by reacting the oxazole derivative with hydrazine or its derivatives under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H8N4O/c1-4-2-6(11-12-4)5-3-7(8)10-9-5/h2-3H,1H3,(H3,8,9,10)

InChI Key

GXLNTPSGPOOMEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=CC(=NN2)N

Origin of Product

United States

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